molecular formula C6H13NO2 B1433616 (3R,4S)-3-methoxyoxan-4-amine CAS No. 1421066-70-7

(3R,4S)-3-methoxyoxan-4-amine

Cat. No.: B1433616
CAS No.: 1421066-70-7
M. Wt: 131.17 g/mol
InChI Key: OHVYRLNUMZHWIK-WDSKDSINSA-N
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Description

(3R,4S)-3-methoxyoxan-4-amine is a chiral compound with significant potential in various scientific fields. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound’s structure includes a methoxy group attached to the third carbon and an amine group attached to the fourth carbon of an oxane ring.

Scientific Research Applications

(3R,4S)-3-methoxyoxan-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereospecific biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets in a stereospecific manner.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-methoxyoxan-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-3-methoxyoxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or amine groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of (3R,4S)-3-methoxyoxan-4-amine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: (3R,4S)-3-methoxyoxan-4-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R,4S)-3-methoxyoxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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